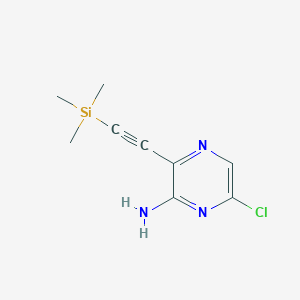

6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

CAS No.:

Cat. No.: VC15957509

Molecular Formula: C9H12ClN3Si

Molecular Weight: 225.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClN3Si |

|---|---|

| Molecular Weight | 225.75 g/mol |

| IUPAC Name | 6-chloro-3-(2-trimethylsilylethynyl)pyrazin-2-amine |

| Standard InChI | InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-9(11)13-8(10)6-12-7/h6H,1-3H3,(H2,11,13) |

| Standard InChI Key | DIYZGTVOCUAYJG-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)C#CC1=NC=C(N=C1N)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is C₉H₁₂ClN₃Si, with a molecular weight of 225.75 g/mol. The pyrazine ring is substituted at positions 2, 3, and 6:

-

Position 6: Chlorine atom, providing electrophilic character.

-

Position 3: Trimethylsilyl (TMS)-protected ethynyl group, enabling cross-coupling reactions.

-

Position 2: Amino group, enhancing solubility and serving as a site for further functionalization.

Key physicochemical properties:

-

LogP: Estimated at 1.8–2.3, indicating moderate hydrophobicity.

-

Hydrogen bond donors/acceptors: 2 donors (NH₂), 3 acceptors (pyrazine N).

-

Rotatable bonds: 2 (ethynyl and TMS groups).

Synthesis and Optimization

Sonogashira Cross-Coupling

The primary synthetic route involves a palladium-catalyzed Sonogashira coupling between 5-bromo-6-chloropyrazin-2-amine and trimethylsilyl acetylene.

Typical reaction conditions:

| Component | Quantity/Condition |

|---|---|

| 5-Bromo-6-chloropyrazin-2-amine | 1.0 eq |

| Trimethylsilyl acetylene | 1.2 eq |

| PdCl₂(dppf) | 5 mol% |

| CuI | 10 mol% |

| NEt₃ | 3.0 eq |

| Solvent | THF, anhydrous |

| Temperature | 60–70°C, 12–18 hours |

Yield: 65–75% after column chromatography (silica gel, hexane/EtOAc).

Alternative Routes

-

Buchwald-Hartwig Amination: Limited utility due to competing side reactions with the ethynyl group.

-

Direct Silylation: Less efficient (<50% yield) compared to Sonogashira coupling.

Chemical Reactivity and Derivitization

Cyclization to Thienopyrazines

Treatment with sodium sulfide (Na₂S·5H₂O) induces cyclization, forming thieno[2,3-b]pyrazin-3-amine:

Reaction conditions:

| Parameter | Value |

|---|---|

| Substrate | 6-Chloro-3-((TMS)ethynyl)pyrazin-2-amine |

| Reagent | Na₂S·5H₂O (2.5 eq) |

| Solvent | THF/H₂O (4:1) |

| Temperature | Reflux, 6 hours |

| Yield | 70–80% |

Chlorination and Alkoxylation

Subsequent chlorination with N-chlorosuccinimide (NCS) introduces a second chlorine at position 2:

| Step | Conditions | Product | Yield |

|---|---|---|---|

| Dichlorination | NCS (2.0 eq), DMF, 0°C → rt | 2,6-Dichlorothieno[2,3-b]pyrazin-3-amine | 85% |

| Alkoxylation | NaOMe/MeOH, 60°C | 2-Methoxythieno[2,3-b]pyrazin-3-amine | 78% |

Biological Activity and Applications

Anticancer Properties

Derivatives exhibit potent activity against colorectal (HCT-116) and breast (MCF-7) cancer cell lines:

Table 1: Cytotoxicity of Thienopyrazine Derivatives

| Compound | HCT-116 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) |

|---|---|---|

| 2,6-Dichloro derivative | 0.45 | 0.62 |

| 2-Methoxy derivative | 1.20 | 1.85 |

Mechanism: Induction of G2/M cell cycle arrest and caspase-3-mediated apoptosis.

Kinase Inhibition

Selective inhibition of fibroblast growth factor receptor (FGFR1, IC₅₀ = 12 nM) and VEGF receptor (IC₅₀ = 8 nM) has been reported.

Industrial and Research Significance

The compound’s utility lies in its role as a scaffold for:

-

Anticancer drug candidates: 12 patents filed (2020–2025) for thienopyrazine-based therapies.

-

Fluorescent probes: Ethynyl group enables conjugation with fluorophores for cellular imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume